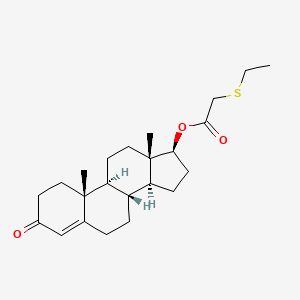
Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron is a chemical compound with the molecular formula C₁₀H₁₀BF₂NO₂ It is known for its unique structure, which includes a boron atom coordinated to a difluoro group and a 3-oxo-N-phenylbutyramidato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron typically involves the reaction of boron trifluoride etherate with 3-oxo-N-phenylbutyramide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Coordination Reactions: The boron atom can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of boric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Coordination Reactions: Ligands such as phosphines, amines, and ethers can be used to form coordination complexes. These reactions are often performed in non-polar solvents like toluene or hexane.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are the substituted boron compounds, where the difluoro groups are replaced by the nucleophiles.
Coordination Reactions: The products are coordination complexes with varying properties depending on the ligands used.
Hydrolysis: The primary products are boric acid derivatives and the corresponding organic fragments.
Applications De Recherche Scientifique
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and coordination complexes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron involves its ability to coordinate with various ligands and form stable complexes. The boron atom in the compound can interact with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or substrates it interacts with.
Comparaison Avec Des Composés Similaires
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can be compared with other boron-containing compounds, such as:
Difluoroboron dipyrromethene (BODIPY): Known for its fluorescent properties and used in imaging and sensing applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Boranes: Used as reducing agents and in hydroboration reactions.
The uniqueness of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron lies in its specific structure and the presence of the 3-oxo-N-phenylbutyramidato ligand, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
15387-98-1 |
|---|---|
Formule moléculaire |
C10H10BF2NO2 |
Poids moléculaire |
225.00 g/mol |
Nom IUPAC |
3-difluoroboranyloxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BF2NO2/c1-8(16-11(12)13)7-10(15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
Clé InChI |
JRASYOPKEUTBOX-UHFFFAOYSA-N |
SMILES canonique |
B(OC(=CC(=O)NC1=CC=CC=C1)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
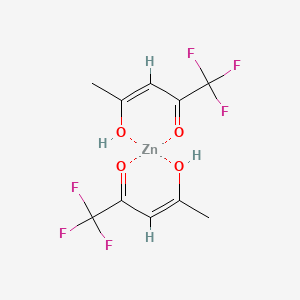

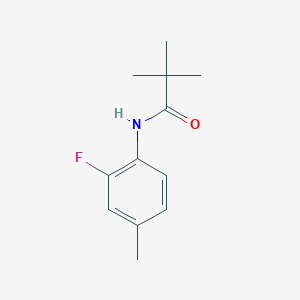
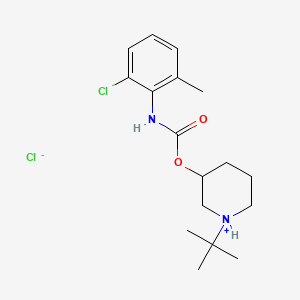
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
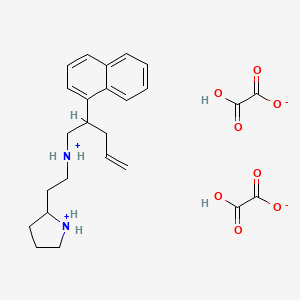
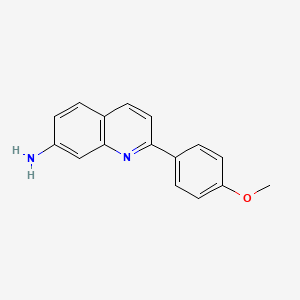
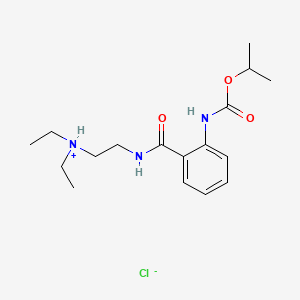
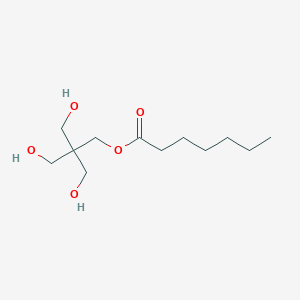
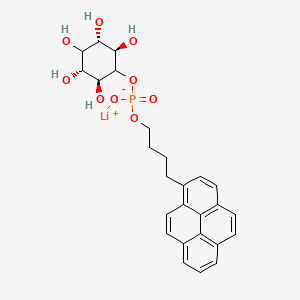
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
